molecular formula C14H17ClN4O B11202986 1-(2-chlorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide

1-(2-chlorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11202986
M. Wt: 292.76 g/mol
InChI Key: CNVNIAHHRRITAM-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 2-chlorophenyl azide and pentyl alkyne are used as starting materials.

    Carboxamide Formation: The triazole intermediate is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(2-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(2-chlorophenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-(2-chlorophenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific structural features, such as the pentyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged to develop compounds with tailored properties for specific applications.

Properties

Molecular Formula

C14H17ClN4O

Molecular Weight

292.76 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-pentyltriazole-4-carboxamide

InChI

InChI=1S/C14H17ClN4O/c1-2-3-6-9-16-14(20)12-10-19(18-17-12)13-8-5-4-7-11(13)15/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,20)

InChI Key

CNVNIAHHRRITAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CN(N=N1)C2=CC=CC=C2Cl

Origin of Product

United States

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